An In-depth Technical Guide to the Histamine H1 Receptor Binding Affinity of Carebastine
An In-depth Technical Guide to the Histamine H1 Receptor Binding Affinity of Carebastine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the binding characteristics of Carebastine to the histamine H1 receptor. Carebastine, the principal active metabolite of Ebastine, is a potent and selective second-generation antihistamine.[1][2][3][4][5][6] Its clinical efficacy in treating allergic conditions such as rhinitis and urticaria is fundamentally linked to its high-affinity interaction with the H1 receptor, effectively antagonizing the downstream effects of histamine.[6][7] This guide synthesizes key quantitative data, outlines relevant experimental methodologies, and visualizes the associated molecular pathways and workflows.
Quantitative Binding Affinity Data
The affinity of Carebastine for the histamine H1 receptor has been quantified using various in vitro pharmacological assays. The data consistently demonstrates a high-affinity interaction.
Table 1: Histamine H1 Receptor Binding Parameters for Carebastine
| Parameter | Value | Experimental Model/Assay | Source |
| Binding Affinity (Ki) | 75.86 nM | Not specified | [1] |
| Binding Affinity | 27 ± 4 nM | Not specified | [8] |
| pA2 Value | 8.7 | Competitive Antagonism Assay | [8] |
| IC50 | 120 nM | Histamine-induced contraction of isolated guinea pig trachea | [1][8] |
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Ki (Inhibition Constant): Represents the concentration of a competing ligand (Carebastine) that would occupy 50% of the receptors if no radioligand were present. A lower Ki value indicates a higher binding affinity.
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pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a functional measure of antagonist potency.
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IC50 (Half-maximal Inhibitory Concentration): Measures the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%. In this context, it reflects the functional antagonism of histamine's effects.
Comparative Affinity: Carebastine vs. Ebastine
Carebastine is formed from its parent compound, Ebastine, through first-pass metabolism.[9][10] Preclinical studies have established that Carebastine is a more potent antihistamine than Ebastine itself.[3][4] This enhanced potency is a direct result of its higher binding affinity for the H1 receptor.
Table 2: Comparative H1 Receptor Binding Properties
| Parameter | Carebastine | Ebastine | Significance | Source |
| H1 Receptor Affinity | 27 ± 4 nM | 48 ± 6 nM | Carebastine demonstrates higher binding affinity. | [8] |
| pA2 Value | 8.7 | 7.9 | Carebastine exhibits greater competitive antagonism. | [8] |
Histamine H1 Receptor Signaling Pathway
Carebastine functions as a competitive antagonist at the histamine H1 receptor.[8] It binds to the receptor but does not activate it, thereby preventing histamine from binding and initiating the downstream signaling cascade. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11. This initiates a cascade involving Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium (Ca2+) and activate Protein Kinase C (PKC), respectively.
Caption: Histamine H1 receptor signaling pathway and its inhibition by Carebastine.
Experimental Protocols
The determination of binding affinity (Ki) for a compound like Carebastine at the H1 receptor is typically performed using a competitive radioligand binding assay. The following is a representative protocol.
Representative Protocol: Competitive Radioligand Binding Assay
1. Receptor Preparation:
- Source: A membrane preparation from cells or tissues endogenously expressing the histamine H1 receptor (e.g., guinea pig cerebellum) or a recombinant cell line stably expressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells).
- Procedure: Cells/tissues are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and debris. The supernatant is then ultracentrifuged to pellet the membranes. The final membrane pellet is resuspended in the assay buffer to a specific protein concentration.
2. Assay Components:
- Radioligand: A high-affinity H1 receptor antagonist labeled with a radioisotope, typically [3H]-pyrilamine (also known as mepyramine).
- Competitor: Carebastine, prepared in a series of increasing concentrations.
- Non-specific Binding (NSB) Control: A high concentration of a known, unlabeled H1 antagonist (e.g., 10 µM Mepyramine) to determine the amount of radioligand that binds to non-receptor components.
- Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4).
3. Incubation:
- The receptor preparation, a fixed concentration of the radioligand (usually at or near its Kd value), and varying concentrations of Carebastine (or buffer for total binding, or NSB control) are combined in assay tubes.
- The mixture is incubated for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.
4. Separation of Bound and Free Ligand:
- The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand in the solution.
- The filters are washed immediately with ice-cold assay buffer to remove any remaining free radioligand.
5. Quantification:
- The filters containing the bound radioactivity are placed in scintillation vials with a scintillation cocktail.
- The amount of radioactivity is measured using a liquid scintillation counter, expressed in counts per minute (CPM) or disintegrations per minute (DPM).
6. Data Analysis:
- Specific Binding: Calculated by subtracting the non-specific binding (CPM from NSB control tubes) from the total binding (CPM from tubes without any competitor).
- IC50 Determination: The specific binding data is plotted against the logarithm of the Carebastine concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value.
- Ki Calculation: The Ki value for Carebastine is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
Visualization of Experimental Workflow
The logical steps of the competitive binding assay described above can be visualized as a workflow.
Caption: Workflow diagram for a competitive radioligand binding assay.
References
- 1. Carebastine | CAS 90729-42-3 | Cayman Chemical | Biomol.com [biomol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A preclinical overview of ebastine. Studies on the pharmacological properties of a novel histamine H1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Carebastine | Histamine Receptor | TargetMol [targetmol.com]
- 6. Ebastine: an update of its use in allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The non-cardiac systemic side-effects of antihistamines: ebastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carebastine | 90729-42-3 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
